2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride
Description
2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride is a pyridazinone derivative characterized by a pyridazinone core substituted with a thiophen-2-yl group at position 6 and a branched aminoethyl moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Pyridazinones are known for their diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-(1-aminopropan-2-yl)-6-thiophen-2-ylpyridazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.ClH/c1-8(7-12)14-11(15)5-4-9(13-14)10-3-2-6-16-10;/h2-6,8H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRJGWNFUCKRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C(=O)C=CC(=N1)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride represents a significant area of research due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a thiophene moiety, contributing to its unique pharmacological properties. The presence of the amino group enhances its solubility and interaction with biological targets.
Research indicates that compounds similar to This compound often exhibit their biological effects through:
- Inhibition of Kinases : Many pyridazine derivatives act as inhibitors of various kinases involved in signaling pathways related to cancer and inflammation .
- Antimicrobial Activity : There is evidence suggesting that thiophene-containing compounds possess antibacterial properties, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
- Anti-inflammatory Effects : Compounds in this class have been shown to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of This compound and similar compounds:
Case Studies
Several studies have explored the biological activity of thiophene and pyridazine derivatives:
- Antimicrobial Efficacy : A study highlighted the potent antibacterial activity of a related compound against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.12 μg/mL, showcasing the potential of thiophene derivatives in treating bacterial infections .
- Cancer Therapeutics : Research has demonstrated that pyridazine derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression. For instance, compounds with similar structures showed effective inhibition of cell proliferation in various cancer cell lines .
- In Vivo Studies : In animal models, compounds structurally related to This compound have shown promise in reducing tumor size and improving survival rates, indicating their potential as therapeutic agents in oncology .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have suggested that modifications on the pyridazine ring can enhance cytotoxicity against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed promising results in inhibiting tumor growth in xenograft models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against several pathogens. Its ability to disrupt bacterial cell membranes and inhibit growth has been documented.
Case Study:
In a recent investigation, derivatives of this compound were tested against resistant strains of bacteria, showing significant inhibition zones in agar diffusion assays .
Neurological Research
Pyridazine derivatives have been explored for their neuroprotective effects. The compound may influence neurotransmitter systems or provide protection against neurodegenerative processes.
Case Study:
Research published in Neuroscience Letters highlighted the potential of pyridazine compounds to modulate dopaminergic signaling pathways, suggesting therapeutic implications for conditions like Parkinson's disease .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyridazinone Derivatives
*Estimated based on structural analogs.
Key Findings:
- Bioactivity: Phenyl and chloro-substituted pyridazinones (e.g., ) exhibit antimicrobial activity, likely due to electron-deficient aromatic systems disrupting microbial membranes. The target compound’s thiophen-2-yl group may confer unique selectivity toward sulfur-dependent enzymes or receptors .
- Solubility: Hydrochloride salts universally enhance solubility, but steric hindrance from the branched aminoethyl group in the target compound may reduce membrane permeability compared to linear analogs .
Preparation Methods
Formation of the Pyridazinone Core with Thiophene Substitution
The pyridazinone ring is typically synthesized via cyclization reactions involving hydrazine derivatives and 1,4-dicarbonyl compounds or their equivalents. Thiophene substitution at position 6 is introduced by starting with appropriately functionalized thiophene derivatives or by coupling reactions.
Typical conditions and reagents:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Hydrazine hydrate or substituted hydrazines with diketones or ketoesters | Conducted in ethanol or similar solvent under reflux |
| Thiophene introduction | Use of 2-bromothiophene or thiophene-2-carboxylic acid derivatives | Coupling via palladium or copper catalysis |
For example, copper(I) chloride catalysis in dimethylformamide (DMF) under nitrogen atmosphere at 100–160 °C for 10–48 hours facilitates coupling of pyridazinone precursors with thiophene moieties.
Introduction of the 2-(2-Amino-1-methyl-ethyl) Side Chain
The aminoethyl substituent is introduced through nucleophilic substitution or reductive amination strategies:
- Starting from a halogenated intermediate at the 2-position of the pyridazinone, reaction with 2-amino-1-methyl-ethyl derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF.
- Alternatively, reductive amination of a 2-formyl-pyridazinone intermediate with methylated aminoethyl amine in the presence of a reducing agent such as sodium cyanoborohydride.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nucleophilic substitution | 2-halopyridazinone + 2-amino-1-methyl-ethylamine, K2CO3, DMF, reflux | Reaction time: 1–4 hours |
| Reductive amination | 2-formylpyridazinone + amine, NaBH3CN, methanol, room temp | Monitored by TLC |
Salt Formation: Hydrochloride Preparation
The free base of the compound is converted into its hydrochloride salt to enhance solubility and stability:
- Treatment of the free base with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
- Precipitation of the hydrochloride salt by cooling or addition of anti-solvents.
- Filtration and drying under reduced pressure.
Representative Synthetic Scheme
| Step | Reaction Description | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization to form 6-thiophen-2-yl-2H-pyridazin-3-one | Hydrazine hydrate, diketone precursor | Ethanol, reflux, 4–6 h | 70–85 | Purification by recrystallization |
| 2 | Substitution with 2-amino-1-methyl-ethyl group | 2-halopyridazinone, 2-amino-1-methyl-ethylamine, K2CO3 | DMF, reflux, 2–4 h | 60–75 | Purification by column chromatography |
| 3 | Hydrochloride salt formation | HCl in ethanol | Room temp, 1 h | >90 | Precipitation and drying |
Research Findings and Optimization Notes
- Catalyst selection: Copper(I) chloride is preferred for coupling reactions due to its efficiency and cost-effectiveness.
- Solvent choice: DMF is favored for nucleophilic substitution due to its high polarity and ability to dissolve both reactants and catalysts.
- Temperature control: Elevated temperatures (100–160 °C) improve reaction rates but require inert atmosphere to avoid oxidation.
- Purification: Flash chromatography and recrystallization are essential to achieve high purity, especially after nucleophilic substitution steps.
- Yield optimization: Use of excess amine and base, coupled with controlled reaction times, enhances substitution efficiency.
Analytical and Quality Control Methods
- NMR Spectroscopy: Used to confirm the structure and substitution pattern on the pyridazinone ring.
- Mass Spectrometry: Confirms molecular weight and purity.
- Melting Point Determination: Assesses salt formation and purity.
- Chromatography (HPLC/Flash Column): Monitors reaction progress and purifies intermediates and final products.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core synthesis | Cyclization of hydrazines with diketones in ethanol, reflux |
| Thiophene substitution | Copper(I) chloride catalysis in DMF, 100–160 °C, 10–48 h |
| Side chain introduction | Nucleophilic substitution with 2-amino-1-methyl-ethylamine, K2CO3, DMF, reflux |
| Salt formation | Treatment with HCl in ethanol, room temperature |
| Purification | Recrystallization, flash chromatography |
| Analytical methods | NMR, MS, melting point, HPLC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
